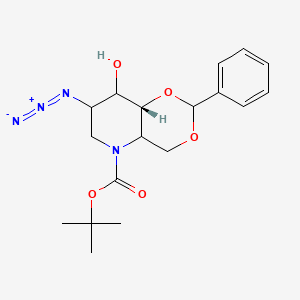

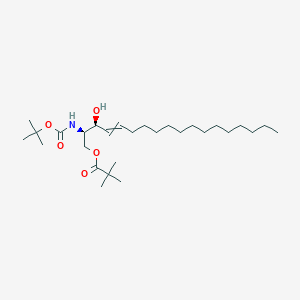

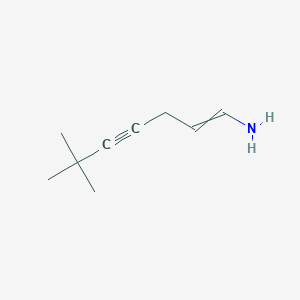

![molecular formula C₁₀H₇N₃O₃ B1140234 Imidazolidinetrione, [(phenylmethylene)amino]- CAS No. 42839-64-5](/img/structure/B1140234.png)

Imidazolidinetrione, [(phenylmethylene)amino]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazoles, a class of compounds to which “Imidazolidinetrione, [(phenylmethylene)amino]-” belongs, has seen recent advances . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles .Molecular Structure Analysis

Imidazole and imidazole derivatives are extensively employed as effective corrosion inhibitors due to their low toxicity, low cost and environmental friendliness . Their chemical structure consists of a 5-membered heterocyclic ring (C 3 N 2 H 4) with two nitrogen atoms that are readily adsorbed onto metal surfaces .Chemical Reactions Analysis

The synthesis of imidazoles involves the formation of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring . The reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Physical And Chemical Properties Analysis

Imidazole and imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .Aplicaciones Científicas De Investigación

Antibacterial Applications

1-(Benzylideneamino)parabanic Acid is used in the field of infectious disease research as an antibacterial . It is used as a reference material for highly accurate and reliable data analysis .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Drug Analogues

1-(Benzylideneamino)parabanic Acid is used as a drug analogue . Drug analogues are chemical compounds which are similar to other drugs in their effects but differ slightly in their chemical structure .

Aldose Reductase Inhibitory Profile

The compound has been studied for its aldose reductase inhibitory profile . Aldose reductase is an enzyme involved in the metabolism of glucose, and inhibitors of this enzyme are being researched for the treatment of complications of diabetes .

Antihyperglycaemic Potential

1-(Benzylideneamino)parabanic Acid has shown antihyperglycaemic potential . This means it could potentially be used in the treatment of high blood sugar levels .

Synthesis of Derivatives

The compound is used in the synthesis of certain parabanic acid derivatives . These derivatives have been studied for their own potential applications .

Safety and Hazards

“Imidazolidinetrione, [(phenylmethylene)amino]-” is not intended for human or veterinary use and is used for research purposes only.

Direcciones Futuras

Imidazole and benzimidazole bioactive heterocycles have been the focus of recent advances in drug development . The development of drugs based on these heterocycles is an increasingly active and attractive topic of medicinal chemistry . This highlights the potential for future research and development in this area .

Propiedades

IUPAC Name |

1-(benzylideneamino)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHLKOIIYHZAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazolidinetrione, [(phenylmethylene)amino]- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

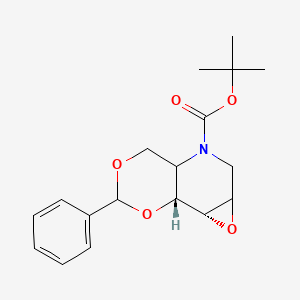

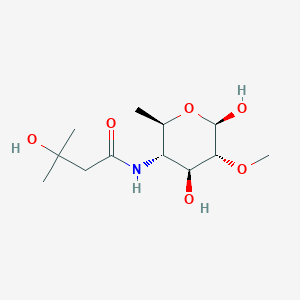

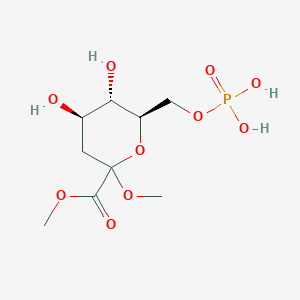

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)

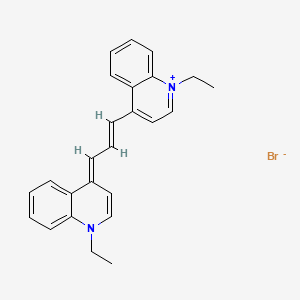

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)